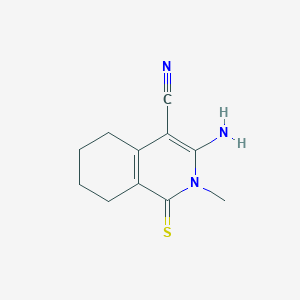![molecular formula C22H15N9O2 B4879961 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole](/img/structure/B4879961.png)
5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is a complex organic compound that features a combination of nitrophenyl and phenyltetrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzaldehyde with 1-phenyltetrazole under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as condensation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl and phenyltetrazole groups may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler compound with similar structural features but lacking the nitrophenyl group.
4-Nitrophenyl-1H-tetrazole: Contains the nitrophenyl group but lacks the extended conjugation present in 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole.
Uniqueness
This compound is unique due to its combination of nitrophenyl and phenyltetrazole groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N9O2/c32-31(33)19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFAAAROUCSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol](/img/structure/B4879883.png)
![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4879896.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl (4Z)-1-(furan-2-ylmethyl)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4879915.png)
![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4879936.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4879945.png)

![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)

![2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-CHLOROPHENYL)ACETAMIDE](/img/structure/B4879973.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4879978.png)
